molecular formula C16H14Cl3NO B4994347 2-phenyl-N-(2,4,5-trichlorophenyl)butanamide

2-phenyl-N-(2,4,5-trichlorophenyl)butanamide

Cat. No. B4994347
M. Wt: 342.6 g/mol
InChI Key: WYKAGIPGATWVJK-UHFFFAOYSA-N
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Description

2-phenyl-N-(2,4,5-trichlorophenyl)butanamide is a chemical compound that is commonly referred to as Fenclonine. It is a selective inhibitor of tryptophan hydroxylase, which is an enzyme that catalyzes the conversion of tryptophan to serotonin. Fenclonine has been extensively studied in scientific research for its potential applications in treating various psychiatric disorders.

Mechanism of Action

Fenclonine works by inhibiting the activity of tryptophan hydroxylase, which is the rate-limiting enzyme in the biosynthesis of serotonin. This leads to a reduction in serotonin levels in the brain and peripheral tissues, which can have a significant impact on various physiological and pathological processes.
Biochemical and Physiological Effects:
Fenclonine has been shown to have a range of biochemical and physiological effects. It has been shown to reduce serotonin levels in the brain and peripheral tissues, which can lead to changes in mood, behavior, and other physiological processes. Fenclonine has also been shown to be effective in reducing the growth of certain types of tumors by inhibiting the production of serotonin.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Fenclonine in lab experiments is its selective inhibition of tryptophan hydroxylase, which allows for the specific manipulation of serotonin levels. However, one of the limitations of using Fenclonine is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for the use of Fenclonine in scientific research. One potential application is in the treatment of various psychiatric disorders, including depression, anxiety, and schizophrenia. Fenclonine may also have potential applications in the treatment of certain types of tumors, as well as in the study of the role of serotonin in various physiological and pathological processes. Further research is needed to fully understand the potential applications of Fenclonine in scientific research.

Synthesis Methods

Fenclonine can be synthesized using various methods, including the reaction of 2,4,5-trichlorobenzoyl chloride with 2-phenylbutyric acid in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure Fenclonine.

Scientific Research Applications

Fenclonine has been widely used in scientific research to investigate the role of serotonin in various physiological and pathological processes. It has been shown to be effective in reducing serotonin levels in the brain and peripheral tissues, which has led to its potential applications in treating depression, anxiety, and other psychiatric disorders.

properties

IUPAC Name

2-phenyl-N-(2,4,5-trichlorophenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl3NO/c1-2-11(10-6-4-3-5-7-10)16(21)20-15-9-13(18)12(17)8-14(15)19/h3-9,11H,2H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYKAGIPGATWVJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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